molecular formula C13H14BrFN2O7 B13383238 5-Bromo-2'-deoxy-2'-fluorouridine 3',5'-diacetate

5-Bromo-2'-deoxy-2'-fluorouridine 3',5'-diacetate

Número de catálogo: B13383238
Peso molecular: 409.16 g/mol
Clave InChI: GXBDBWHTVDEDMG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromo-2'-deoxy-2'-fluorouridine 3',5'-diacetate is a modified pyrimidine nucleoside derivative characterized by:

  • 2'-Fluorine substitution: Increases metabolic stability by conferring nuclease resistance, a critical feature for therapeutic RNA analogs .
  • 3',5'-Diacetate groups: Serve as a prodrug strategy to improve lipophilicity and membrane permeability, requiring enzymatic hydrolysis for activation .

This compound is hypothesized to act as a prodrug, metabolized intracellularly to its triphosphate form (5-bromo-2'-deoxy-2'-fluorouridine 5'-triphosphate), which may inhibit viral replication by competing with natural nucleotides during RNA synthesis .

Propiedades

IUPAC Name

[3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrFN2O7/c1-5(18)22-4-8-10(23-6(2)19)9(15)12(24-8)17-3-7(14)11(20)16-13(17)21/h3,8-10,12H,4H2,1-2H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBDBWHTVDEDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)Br)F)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrFN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Method Overview:

  • Glycosylation of Uracil Derivative: The synthesis often begins with the glycosylation of uracil or its derivatives with a protected deoxyribose sugar, such as 2-deoxy-2-fluororibose.
  • Protection of Hydroxyl Groups: The 3'- and 5'-hydroxyl groups are protected as acetates to facilitate selective halogenation and fluorination reactions.

Reference: The synthesis of 2'-deoxy-2'-fluorouridine has been well-documented, with methods involving the coupling of protected sugar derivatives with uracil under Lewis acid catalysis, or via enzymatic methods for regioselectivity.

Halogenation and Fluorination

The core challenge is to introduce bromine at the 5-position and fluorine at the 2'-position selectively.

Bromination at the 5-Position

  • Reagents: Bromine (Br₂) in anhydrous conditions, often in the presence of a catalytic acid or base.
  • Conditions: The reaction is typically performed at low temperatures (~0°C to room temperature) to control regioselectivity and prevent over-bromination.
  • Procedure: The protected nucleoside is dissolved in an inert solvent such as acetonitrile or dichloromethane, and bromine is added dropwise with stirring.

Data Point: According to literature, yields of 95% are achievable under optimized conditions, with reaction times around 1 hour at 0°C to room temperature.

Fluorination at the 2'-Position

  • Reagents: Fluorinating agents such as diethylaminosulfur trifluoride (DAST), or more recently, selective fluorinating reagents like N-fluorobenzenesulfonimide (NFSI).
  • Conditions: Fluorination is performed under mild conditions to prevent degradation, often at low temperatures (-20°C to 0°C).
  • Procedure: The brominated intermediate is reacted with the fluorinating agent in an anhydrous solvent, with reaction times ranging from 2 to 8 hours depending on the reagent.

Acetylation to Form the 3',5'-Diacetate

The final step involves acetylation of the 3'- and 5'-hydroxyl groups to produce the diacetate derivative.

Method:

  • Reagents: Acetic anhydride with a catalytic amount of pyridine.
  • Conditions: The reaction is carried out at room temperature or slightly elevated temperatures (~25-40°C) for 2-4 hours.
  • Procedure: The brominated and fluorinated nucleoside is dissolved in pyridine, and acetic anhydride is added slowly. The mixture is stirred until complete acetylation, monitored by thin-layer chromatography (TLC).

Yield: Typical yields of the diacetate are around 85-95%, depending on reaction conditions and purity of starting materials.

Data Table Summarizing Preparation Methods

Step Reagents Conditions Yield Notes
Synthesis of nucleoside Uracil derivative + protected sugar Lewis acid catalysis ~70-80% Glycosylation step
Bromination at 5-position Bromine in acetonitrile 0°C to RT, 1h 95% Controlled addition
Fluorination at 2'- NFSI or DAST -20°C to 0°C, 2-8h >90% Selective fluorination
Acetylation of hydroxyls Acetic anhydride + pyridine RT, 2-4h 85-95% Complete protection

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2’-deoxy-2’-fluorouridine 3’,5’-diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.

    Oxidation and Reduction: Various oxidizing and reducing agents can be employed, depending on the desired transformation.

Major Products Formed

Aplicaciones Científicas De Investigación

5-Bromo-2’-deoxy-2’-fluorouridine 3’,5’-diacetate has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 5-Bromo-2’-deoxy-2’-fluorouridine 3’,5’-diacetate involves its incorporation into DNA during the S-phase of the cell cycle. Once incorporated, it can interfere with DNA synthesis and repair, leading to the inhibition of cell proliferation. The compound targets thymidylate synthase, an enzyme involved in the synthesis of thymidine, thereby disrupting the production of DNA .

Comparación Con Compuestos Similares

5-Bromo-2'-deoxyuridine (BrDU)

  • Structural Differences : Lacks 2'-fluorine and 3',5'-acetate groups.
  • Biological Activity :
    • BrDU : Primarily used as a thymidine analog for DNA labeling in cell proliferation studies (EC50 >5000 mM in promastigote assays, indicating low potency in antiparasitic contexts) .
    • 5-Bromo-2'-deoxy-2'-fluorouridine 3',5'-diacetate : Fluorine and acetate modifications likely enhance antiviral activity. In enzymatic assays, its triphosphate form showed IC50 <10 μM against influenza virus polymerase, suggesting superior target engagement .
  • Applications: BrDU is a diagnostic tool, whereas the fluorinated diacetate derivative is tailored for therapeutic use.

2'-Deoxy-2'-fluorouridine

  • Structural Differences : Lacks bromine at the 5-position and acetate groups.
  • Biological Activity :
    • The 2'-fluorine confers nuclease resistance, making it valuable in siRNA modifications to enhance duplex stability and gene-silencing efficacy .
    • In contrast, the bromine in this compound may improve binding to viral polymerases through halogen interactions, as seen in 5-bromouridine triphosphate’s inhibitory effects .
  • Metabolism : Requires phosphorylation for activation, whereas the diacetate prodrug bypasses initial kinase-dependent steps.

5-Bromo-2',3',5'-tri-O-acetyluridine

  • Structural Differences : Contains three acetyl groups (vs. two in the diacetate) and lacks 2'-fluorine.
  • Biological Activity :
    • The triacetylated form is a biochemical reagent used in nucleotide synthesis. Its additional acetyl group may slow deacetylation kinetics, altering bioavailability compared to the diacetate .
    • The absence of 2'-fluorine reduces nuclease resistance, limiting its utility in therapeutic contexts.

Key Research Findings and Data

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Substitutions Key Applications EC50/IC50 (where available) Metabolic Features
This compound 5-Br, 2'-F, 3',5'-OAc Antiviral prodrug (proposed) <10 μM (triphosphate form) Prodrug requiring deacetylation
5-Bromo-2'-deoxyuridine (BrDU) 5-Br, 2'-deoxy Cell proliferation marker >5000 mM Direct incorporation into DNA
2'-Deoxy-2'-fluorouridine 2'-F siRNA modification N/A Phosphorylation-dependent activation
5-Bromo-2',3',5'-tri-O-acetyluridine 5-Br, 3',5'-OAc Nucleotide synthesis reagent N/A Triacetylated prodrug

Mechanistic Insights

  • Antiviral Potential: The triphosphate form of 5-bromo-2'-deoxy-2'-fluorouridine inhibits influenza virus polymerase at sub-10 μM concentrations, outperforming non-halogenated analogs .
  • Prodrug Efficiency : Acetate groups in the diacetate derivative enhance cellular uptake, with esterase-mediated deacetylation critical for activation .

Actividad Biológica

5-Bromo-2'-deoxy-2'-fluorouridine 3',5'-diacetate (BrdU) is a synthetic nucleoside analogue of thymidine, which has garnered attention for its biological activity, particularly in the context of cancer therapy and antiviral applications. This compound is notable for its ability to incorporate into DNA, leading to various cellular responses that can inhibit cell proliferation and induce DNA damage signaling pathways.

  • DNA Incorporation and Damage Response :
    • BrdU is incorporated into replicating DNA, mimicking thymidine. This incorporation can trigger a DNA damage response (DDR), leading to activation of checkpoint kinases such as Chk1 and Chk2, and the tumor suppressor protein p53 .
    • In studies involving A549 lung cancer cells, BrdU treatment resulted in increased nuclear size, multinucleation, and cell cycle arrest at S, G2/M, and G0 phases, culminating in a senescence-like phenotype characterized by increased cell size and granularity .
  • Antiviral Activity :
    • BrdU has shown potential antiviral effects, particularly against viruses like yellow fever. Compounds structurally related to BrdU exhibit significant inhibition of viral replication at specific concentrations . The biological evaluation of these compounds often includes assessing their effective concentration (EC50) and cytotoxicity (CC50) to determine therapeutic indices .

Case Studies

Case Study 1: Antiviral Efficacy

  • In a study assessing the antiviral activity of various nucleoside analogues, compounds derived from BrdU demonstrated over 50% inhibition of yellow fever virus replication at concentrations around 50 µM, indicating promising antiviral properties .

Case Study 2: Cancer Cell Response

  • Research on the effects of BrdU on A549 cells revealed that sublethal doses led to significant cell cycle alterations and phenotypic changes resembling cellular senescence. This was evidenced by increased beta-galactosidase activity and altered expression levels of cell cycle regulators such as p21, p27, and p57 .

Comparative Analysis

The following table summarizes the biological activities of BrdU compared to other similar compounds:

Compound NameActivity TypeEC50 (µM)CC50 (µM)Remarks
5-Bromo-2'-deoxyuridine (BrdU)Antiviral50VariableEffective against yellow fever virus
5-Fluoro-2'-deoxyuridine (FdUrd)Anticancer44153Used in cancer therapy; cytotoxic effects
Trifluridine (FTD)AntitumorVariableVariableMisincorporation into DNA; cytotoxicity observed

Q & A

Basic Research Questions

Q. What are the optimal synthesis and purification strategies for 5-Bromo-2'-deoxy-2'-fluorouridine 3',5'-diacetate?

  • Methodological Answer : The compound is synthesized via selective acetylation of the 3' and 5' hydroxyl groups of 5-Bromo-2'-deoxy-2'-fluorouridine. A common approach involves using acetic anhydride in pyridine under anhydrous conditions. Purification typically employs silica gel chromatography with gradient elution (e.g., 5–30% ethyl acetate in hexane) . Critical quality control steps include HPLC analysis (C18 column, UV detection at 254 nm) and LC-MS to confirm molecular integrity (expected [M+H]⁺ at ~409.2 Da) .

Q. How does this compound incorporate into DNA, and what experimental controls are required?

  • Methodological Answer : The compound acts as a thymidine analog, integrating into DNA during replication. Researchers must validate incorporation efficiency using competitive assays with non-fluorinated analogs (e.g., BrdU). Key controls include:

  • Negative control : Cells treated with a DNA polymerase inhibitor (e.g., aphidicolin) to block replication.
  • Positive control : Cells treated with BrdU for cross-comparison of labeling efficiency.
    Detection requires deacetylation (via esterases) followed by anti-BrdU antibodies or click chemistry (e.g., EdU-based assays) .

Q. What are the solubility and stability considerations for this compound in cell culture assays?

  • Methodological Answer : The diacetate groups enhance lipid solubility, enabling dissolution in DMSO (up to 50 mg/mL) or ethanol. For cell culture, prepare a stock solution (10 mM in DMSO) and dilute in media to ≤0.1% DMSO. Stability tests show degradation <5% after 6 months at −20°C. Avoid repeated freeze-thaw cycles to prevent ester hydrolysis .

Advanced Research Questions

Q. How does the 2'-fluoro modification in this compound enhance RNA aptamer stability compared to non-fluorinated analogs?

  • Methodological Answer : The 2'-fluoro group confers nuclease resistance and improves RNA duplex stability. In SELEX (Systematic Evolution of Ligands by EXponential Enrichment), fluorinated nucleosides like 2'-deoxy-2'-fluorouridine increase aptamer half-life in serum from hours to days. Researchers should use T7 RNA polymerase with modified NTPs and verify stability via:

  • Serum degradation assays : Incubate aptamers in 10% FBS at 37°C, analyze fragments via PAGE.
  • Thermal denaturation : Measure melting temperature (Tm) shifts using UV spectroscopy .

Q. What mechanistic insights explain the contradictory antiviral activity reported for fluorinated uridine analogs?

  • Methodological Answer : Discrepancies arise from variations in host kinase activity (required for phosphorylation to active triphosphate forms). To resolve contradictions:

  • Kinase profiling : Use HPLC to quantify triphosphate levels in treated cells.
  • Species-specific assays : Compare activity in human vs. murine cell lines, as murine kinases often exhibit lower phosphorylation efficiency.
    Fluorine’s electronegativity may also alter substrate binding to viral polymerases, necessitating molecular docking studies .

Q. Can the diacetate groups in this compound be leveraged for targeted prodrug delivery?

  • Methodological Answer : The acetyl groups act as prodrug moieties, hydrolyzed by intracellular esterases to release the active nucleoside. To optimize delivery:

  • Esterase activity profiling : Use fluorometric assays (e.g., 4-nitrophenyl acetate hydrolysis) in target tissues.
  • Pharmacokinetic studies : Compare plasma half-life of acetylated vs. deacetylated forms in rodent models.
    Note: Acetylation reduces renal clearance but may increase hepatotoxicity; monitor liver enzymes (ALT/AST) in vivo .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.